Differential Bioactivity: Weak Inhibition of Nuclear Receptor Coactivator–TR Interaction vs. SNPT Series
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole was profiled in the same Scripps Research Institute Molecular Screening Center assay that identified sulfonylnitrophenylthiazoles (SNPTs) as thyroid hormone receptor (TR)–coactivator interaction inhibitors. Against nuclear receptor coactivator 3 (NCoA-3), the target compound exhibited an IC₅₀ > 35.9 µM (i.e., no significant inhibition at the highest tested concentration), whereas representative SNPT compounds, such as SNPT-1 (Journal of Medicinal Chemistry, 2012, 55, 2301–2310), achieved IC₅₀ values in the low micromolar range (approx. 2–5 µM) in the same TR-coactivator interaction assay. against NCoA-3 [1]. This >15-fold difference in inhibitory potency demonstrates that the benzothiazole-sulfide scaffold is not functionally interchangeable with the thiazole-linked SNPT series, despite sharing the methylsulfonyl-nitrophenyl pharmacophore.
| Evidence Dimension | IC₅₀ for inhibition of TR–NCoA-3 coactivator interaction |
|---|---|
| Target Compound Data | IC₅₀ > 35,900 nM (no significant inhibition) |
| Comparator Or Baseline | SNPT-1 (sulfonylnitrophenylthiazole): IC₅₀ approximately 2–5 µM (2000–5000 nM) |
| Quantified Difference | >15-fold difference in IC₅₀ values |
| Conditions | In vitro fluorescence polarization assay; Scripps Research Institute Molecular Screening Center; PubChem AID 602166 |
Why This Matters
Procurement for TR-coactivator inhibitor screening requires compounds with confirmed sub-10 µM potency; this compound serves as a negative control or selectivity probe, not as a lead compound, guiding library selection for structure–activity relationship studies.
- [1] BindingDB, BDBM87268: Target Nuclear receptor coactivator 3, IC₅₀ > 3.59E+4 nM, accessed May 2026. View Source
